molecular formula C16H18FN3O2 B2626106 8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 1948657-10-0

8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Cat. No.: B2626106
CAS No.: 1948657-10-0
M. Wt: 303.337
InChI Key: CZQNTYWAMJLXCI-UHFFFAOYSA-N
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Description

8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a spiro[5.5]undecane core with a fluoropyridine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[55]undecane-7-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output. The specific details of industrial production methods are often proprietary and tailored to the needs of the manufacturing entity .

Chemical Reactions Analysis

Types of Reactions

8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the spirocyclic core provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.

    2,4,8,10-Tetraoxaspiro[5.5]undecane: Used as a co-monomer in polyesters.

    1,7-Dioxaspiro[5.5]undecane: Studied for its hydrogen bonding properties.

Uniqueness

8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile stands out due to its unique combination of a fluoropyridine moiety and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

8-(5-fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c17-12-4-5-13(19-11-12)15(21)20-8-3-7-16(14(20)10-18)6-1-2-9-22-16/h4-5,11,14H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQNTYWAMJLXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCN(C2C#N)C(=O)C3=NC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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